molecular formula BCl3 B046275 Boron trichloride CAS No. 10294-34-5

Boron trichloride

Cat. No. B046275
Key on ui cas rn: 10294-34-5
M. Wt: 117.2 g/mol
InChI Key: FAQYAMRNWDIXMY-UHFFFAOYSA-N
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Patent
US05731327

Procedure details

A mixture of the compound prepared as described in Preparation 1 (8.46 grams) and the acid chloride prepared as described in Preparation 4 (10.0 grams) in methylene chloride (350 mL) was cooled to about 20°-25° C. The cool mixture was treated with boron trichloride (2.6 mL), and the resulting mixture mechanically stirred. The reaction was monitored by HPLC using the assay described above. After 85 minutes, the in situ HPLC yield based on a 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene standard was 88%.
[Compound]
Name
1
Quantity
8.46 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)[Cl:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:31])[C:16]3[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:18][CH:17]=3)=[C:13]([C:32]3[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=3)[S:12][C:11]=2[CH:40]=1>C(Cl)Cl>[ClH:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:31])[C:16]3[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)=[CH:20][CH:21]=3)=[C:13]([C:32]3[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=3)[S:12][C:11]=2[CH:40]=1 |f:3.4|

Inputs

Step One
Name
1
Quantity
8.46 g
Type
reactant
Smiles
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.6 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the compound
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to about 20°-25° C
CUSTOM
Type
CUSTOM
Details
the in situ HPLC yield

Outcomes

Product
Details
Reaction Time
85 min
Name
Type
Smiles
Cl.COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05731327

Procedure details

A mixture of the compound prepared as described in Preparation 1 (8.46 grams) and the acid chloride prepared as described in Preparation 4 (10.0 grams) in methylene chloride (350 mL) was cooled to about 20°-25° C. The cool mixture was treated with boron trichloride (2.6 mL), and the resulting mixture mechanically stirred. The reaction was monitored by HPLC using the assay described above. After 85 minutes, the in situ HPLC yield based on a 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene standard was 88%.
[Compound]
Name
1
Quantity
8.46 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)[Cl:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:31])[C:16]3[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:18][CH:17]=3)=[C:13]([C:32]3[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=3)[S:12][C:11]=2[CH:40]=1>C(Cl)Cl>[ClH:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:31])[C:16]3[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)=[CH:20][CH:21]=3)=[C:13]([C:32]3[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=3)[S:12][C:11]=2[CH:40]=1 |f:3.4|

Inputs

Step One
Name
1
Quantity
8.46 g
Type
reactant
Smiles
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.6 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of the compound
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to about 20°-25° C
CUSTOM
Type
CUSTOM
Details
the in situ HPLC yield

Outcomes

Product
Details
Reaction Time
85 min
Name
Type
Smiles
Cl.COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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